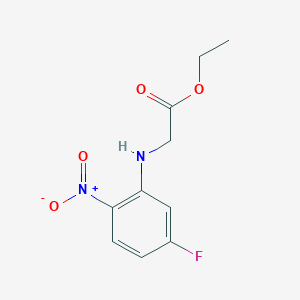
ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate
Cat. No. B7858764
Key on ui cas rn:
55687-24-6
M. Wt: 242.20 g/mol
InChI Key: RFRSVYCGLNMJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05668282
Procedure details


A mixture of N-(5-fluoro-2-nitrophenyl)glycine ethyl ester (XI, EXAMPLE 5, 28.60 g), palladium on carbon (10%, 1.01 g) and methanol (500 ml) is shaken under 45 psi of hydrogen on a Parr shaker. After 2 hr an additional 0.54 g of 10% palladium on carbon catalyst is added. The mixture is shaken for an hour at 42 psi and then the catalyst is removed by filtration. p-Toluenesulfonic acid (0.314 g) is added to the filtrate. The solution is concentrated under reduced pressure to a volume of about 250 ml and then stirred at 20°-25°. The reaction is then further concentrated and dichloromethane is added. The solid that formed is collected and chromatographed on 800 ml of silica gel (column) eluting with dichloromethane/methanol (98/2). The appropriate fractions are pooled and concentrated and triturated with a small amount of dichloromethane. The solid is collected, dried, and triturated a second time with dichloromethane and redried to give the title compound, mp 176.0°-177.5°; NMR (CDCl3) 3.95, 3.99, 6.42, 6.63 and 8.33 δ.





Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)C.[H][H]>[Pd].CO>[F:13][C:11]1[CH:12]=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:14][C:4](=[O:3])[CH2:5][NH:6]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CNC1=C(C=CC(=C1)F)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is shaken for an hour at 42 psi
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst is removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
p-Toluenesulfonic acid (0.314 g) is added to the filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated under reduced pressure to a volume of about 250 ml
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 20°-25°
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is then further concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dichloromethane is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid that formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on 800 ml of silica gel (column)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane/methanol (98/2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with a small amount of dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated a second time with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
redried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2NCC(NC2=CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
